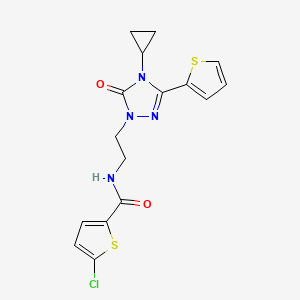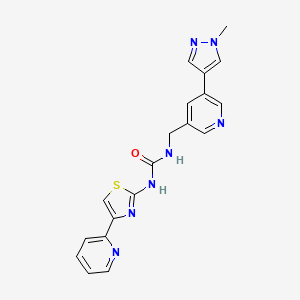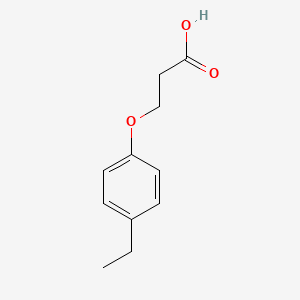
(3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate is an organic compound that features a complex structure combining aromatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-acetyl-2,4,6-trimethylbenzyl alcohol, which is then esterified with 5,6-dichloropyridine-3-carboxylic acid. The esterification reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of high-throughput screening to identify the most efficient catalysts and solvents. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(Carboxy)-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate.
Reduction: 3-(Hydroxymethyl)-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as pharmaceutical agents. The dichloropyridine moiety is known for its bioactivity, and modifications to the acetyl and trimethylphenyl groups can lead to compounds with enhanced pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the dichloropyridine ring can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Acetyl-2,4,6-trimethylphenyl)methyl 5-chloropyridine-3-carboxylate
- (3-Acetyl-2,4,6-trimethylphenyl)methyl 6-chloropyridine-3-carboxylate
- (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dibromopyridine-3-carboxylate
Uniqueness
Compared to its analogs, (3-Acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity. The dichloropyridine moiety enhances its potential for forming strong interactions with biological targets, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
(3-acetyl-2,4,6-trimethylphenyl)methyl 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-9-5-10(2)16(12(4)22)11(3)14(9)8-24-18(23)13-6-15(19)17(20)21-7-13/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGQONCRFMIAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC(=O)C2=CC(=C(N=C2)Cl)Cl)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-BROMOPYRIDINE-3-CARBOXYLATE](/img/structure/B2755546.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide](/img/structure/B2755549.png)

![5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2755554.png)

![N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide](/img/structure/B2755560.png)
![2-(3-Methoxyphenyl)-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2755561.png)


![N-(3,5-dimethylphenyl)-2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2755565.png)
![Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2755567.png)
